molecular formula C2H8ClNO2S B11747544 (Methylsulfonyl)methanamine hydrochloride

(Methylsulfonyl)methanamine hydrochloride

Cat. No.: B11747544
M. Wt: 145.61 g/mol
InChI Key: LGCCTWXRGUBTMF-UHFFFAOYSA-N
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Description

(Methylsulfonyl)methanamine hydrochloride is an organic compound with the molecular formula C2H8ClNO2S. It is a crystalline solid that is often used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Methylsulfonyl)methanamine hydrochloride typically involves the reaction of methanesulfonyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.

    Reduction: The compound can be reduced to form methylsulfonylmethane.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Methylsulfonylmethane.

    Substitution: Various substituted amines.

Scientific Research Applications

(Methylsulfonyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Methylsulfonyl)methanamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions that modify the structure of target molecules. It can also undergo oxidation and reduction reactions, altering its chemical properties and reactivity.

Comparison with Similar Compounds

    Methylamine hydrochloride: A simpler amine with similar reactivity but lacking the sulfonyl group.

    2-(Methylsulfonyl)ethanamine hydrochloride: Similar structure but with an additional carbon atom in the chain.

Uniqueness: (Methylsulfonyl)methanamine hydrochloride is unique due to its combination of the sulfonyl group and the amine group, which provides distinct reactivity and stability. This makes it a valuable intermediate in various chemical processes.

Properties

Molecular Formula

C2H8ClNO2S

Molecular Weight

145.61 g/mol

IUPAC Name

methylsulfonylmethanamine;hydrochloride

InChI

InChI=1S/C2H7NO2S.ClH/c1-6(4,5)2-3;/h2-3H2,1H3;1H

InChI Key

LGCCTWXRGUBTMF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CN.Cl

Origin of Product

United States

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